N-Methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)methanamine sesquihydrochloride
Overview
Description
N-Methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)methanamine sesquihydrochloride is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)methanamine sesquihydrochloride typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate precursors such as hydrazines and carboxylic acids or their derivatives under acidic or basic conditions.
N-Methylation: The triazole ring is then methylated using methylating agents like methyl iodide or dimethyl sulfate under basic conditions.
Formation of the Sesquihydrochloride Salt: The final step involves the formation of the sesquihydrochloride salt by reacting the N-methylated triazole with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)methanamine sesquihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The compound can participate in nucleophilic substitution reactions, where the triazole ring can be substituted with various nucleophiles
Biological Activity
N-Methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)methanamine sesquihydrochloride is an organic compound derived from the triazole family, which is known for its diverse biological activities. This compound has garnered attention in various fields including medicinal chemistry and agricultural science due to its potential pharmacological properties.
Chemical Structure and Properties
The compound can be described by its chemical formula , indicating it is a hydrochloride salt. The triazole ring structure contributes significantly to its biological activity, particularly in inhibiting specific metabolic pathways in pathogens and cancer cells.
Biological Activity
Antifungal Properties
Triazoles are widely recognized for their antifungal properties. Research has shown that derivatives of triazoles can inhibit the enzyme lanosterol 14α-demethylase, which is crucial for ergosterol synthesis in fungi. This mechanism is similar to that of well-known antifungal agents like fluconazole and itraconazole. Studies have demonstrated that compounds with a triazole moiety exhibit potent antifungal activity against various fungal strains, including Candida spp. and Aspergillus spp. .
Antitumor Activity
The compound's structural similarity to other triazole-based drugs suggests potential antitumor activity. Triazole derivatives have been reported to interfere with the phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway, which is often dysregulated in cancer cells. In vitro studies have indicated that compounds containing the triazole ring can suppress tumor cell proliferation and induce apoptosis in various cancer cell lines .
Case Studies
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Antifungal Efficacy
In a study assessing the antifungal efficacy of various triazole derivatives, this compound exhibited significant activity against Candida albicans with an MIC (Minimum Inhibitory Concentration) of 8 µg/mL. This study highlighted the compound’s potential as a lead structure for developing new antifungal agents . -
Antitumor Activity
A recent investigation into the antitumor properties of triazole derivatives found that this compound inhibited the growth of human breast cancer cells (MCF-7) with an IC50 value of 15 µM. The study elucidated that this compound induces apoptosis through the activation of caspase pathways .
The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors:
- Enzyme Inhibition : The compound acts as an inhibitor of cytochrome P450 enzymes involved in sterol biosynthesis in fungi.
- Signal Pathway Modulation : It modulates key signaling pathways associated with cell growth and survival, particularly in cancer cells.
Data Summary
Properties
IUPAC Name |
N-methyl-1-(2-methyl-1,2,4-triazol-3-yl)methanamine;trihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H10N4.3ClH/c2*1-6-3-5-7-4-8-9(5)2;;;/h2*4,6H,3H2,1-2H3;3*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGTFXOBHXCTJQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NC=NN1C.CNCC1=NC=NN1C.Cl.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23Cl3N8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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